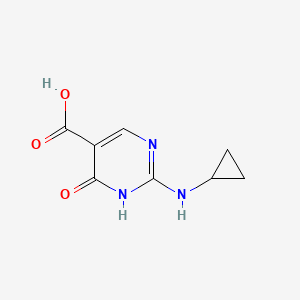

2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Beschreibung

2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopropylamino substituent at the 2-position and a carboxylic acid group at the 5-position. This compound belongs to a class of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), which have been extensively studied as xanthine oxidase (XO) inhibitors for treating hyperuricemia and gout . Despite its structural relevance, commercial availability of this compound has been discontinued, as noted by CymitQuimica . Its discontinuation may reflect challenges in synthesis, efficacy, or prioritization of more potent analogs in drug development pipelines.

Eigenschaften

Molekularformel |

C8H9N3O3 |

|---|---|

Molekulargewicht |

195.18 g/mol |

IUPAC-Name |

2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H9N3O3/c12-6-5(7(13)14)3-9-8(11-6)10-4-1-2-4/h3-4H,1-2H2,(H,13,14)(H2,9,10,11,12) |

InChI-Schlüssel |

NREUHYVIWCKTHT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC2=NC=C(C(=O)N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrothermal Synthesis Approach

A prominent method involves the hydrothermal reaction of appropriately substituted pyridine derivatives in aqueous media under high temperature and pressure conditions. This approach was exemplified in the synthesis of related compounds such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid, where the process includes:

- Reactants: 2-chloro-5-trifluoromethylpyridine (or similar halogenated pyridines) and water.

- Reaction Conditions: Sealed hydrothermal reactors at temperatures between 100°C and 180°C for durations of 24–72 hours.

- Outcome: Formation of crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid with high purity, stability, and yield exceeding 80%.

- The process benefits from water as a green solvent, reducing environmental impact.

- The crystalline products exhibit minimal internal stress and defects, suitable for long-term storage.

- The reaction parameters, such as temperature and duration, are critical for optimizing yield and crystal quality.

Application to the Target Compound:

For 2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid , a similar hydrothermal route can be adapted by substituting the halogenated pyridine with a precursor bearing the cyclopropylamino group, or via subsequent functionalization steps post-synthesis.

Nucleophilic Substitution and Functionalization

- Nucleophilic substitution of halogenated pyrimidine or pyridine derivatives with cyclopropylamine derivatives under basic or neutral conditions.

- Use of transition-metal catalysis (e.g., palladium catalysis) to facilitate the introduction of the cyclopropylamino group.

- Hydrolysis or oxidation steps to convert intermediates into the desired carboxylic acid form.

- The synthesis of related dihydropyrimidine derivatives involves nucleophilic substitution of halogenated intermediates with cyclopropylamine under inert atmospheres, often at elevated temperatures (~80–120°C).

- Catalytic conditions improve yields and selectivity, with typical yields around 70–85%.

- Use of dry, inert conditions prevents side reactions.

- Catalysts such as Pd(PPh₃)₄ or Ni complexes enhance substitution efficiency.

- Reaction times are optimized to prevent overreaction or decomposition.

Carboxylation and Final Functional Group Adjustments

- Introduction of the carboxylic acid group can be achieved via oxidation of methyl or ester precursors or direct carboxylation of the heterocyclic core using carbon dioxide under high pressure.

- Alternatively, hydrolysis of nitrile or ester intermediates under acidic or basic conditions yields the free acid.

- Hydrolysis of nitrile intermediates with dilute acid at elevated temperatures (60–80°C) provides high yields of the target acid.

- Carboxylation using supercritical carbon dioxide or dry ice under controlled conditions offers a clean route with minimal byproducts.

Data Tables Summarizing Preparation Methods

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactivity

The compound can be synthesized via cyclization or substitution reactions involving pyrimidine precursors. Key methods include:

Cyclocondensation Reactions

-

Dieckmann Cyclization : Analogous pyrimidine-5-carboxylic acids have been synthesized using Dieckmann cyclization. For example, ethylenediamine derivatives cyclize in the presence of strong bases (e.g., potassium t-butylate) to form dihydropyrimidine rings .

-

Claisen Rearrangement : Amidoximes react with dimethylacetylenedicarboxylate under microwave conditions to form dihydroxypyrimidine intermediates, which are then saponified to carboxylic acids .

Substitution at the Cyclopropylamino Group

-

The cyclopropylamino group can undergo nucleophilic substitution. In related compounds, cyclopropylamino moieties react with α-halocarbonyls to form fused heterocycles under acidic conditions .

Carboxylic Acid Group

Keto Group (6-Oxo)

-

Tautomerism : The keto-enol tautomerism is influenced by pH. In acidic media, the enol form predominates, enhancing nucleophilic reactivity .

-

Nucleophilic Addition : The oxo group reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

Pyrimidine Ring

-

Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes bromination or chlorination at the C4 position using POCl₃ or Br₂ .

-

Cross-Coupling : Palladium-catalyzed Suzuki coupling at the C2 position has been reported for structurally similar pyrimidines .

Derivatization for Biological Activity

The compound’s derivatives exhibit pharmacological relevance:

-

Xanthine Oxidase Inhibition : Substitution at R1 (aryl/arylmethyl) enhances activity. Carboxylic acid derivatives show higher potency than esters or amides due to improved Mn²⁺ chelation .

-

Antiviral Applications : Cyclopropylamino-substituted pyrimidines inhibit viral enzymes (e.g., HIV integrase) via metal-binding interactions .

Stability and Degradation

-

Hydrolysis : The carboxylic acid group is susceptible to hydrolysis under strong acidic/basic conditions, forming decarboxylated products .

-

Thermal Degradation : Heating above 200°C leads to ring contraction or decomposition into cyclopropane derivatives .

Comparative Reactivity with Analogues

| Feature | 2-(Cyclopropylamino)-6-oxo-1,6-DHP-5-COOH | 2-Methyl-6-oxo-1,6-DHP-5-COOH | 4,5-Dihydroxypyrimidine-5-COOH |

|---|---|---|---|

| Carboxylic Acid pKa | ~2.5 | ~2.8 | ~3.0 |

| Reactivity with POCl₃ | Forms acid chloride | Forms acid chloride | Forms phosphorylated adducts |

| Metal Chelation | Strong (Mn²⁺, Mg²⁺) | Moderate | Weak |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be contextualized against related ODCs, which vary in substituents at the 2-, 4-, and 6-positions. Key analogs and their properties are summarized below:

Substituent Variations at the 2-Position

- Alkoxy-cyano substituents (e.g., 4-methoxy-3-cyanophenyl) demonstrate nanomolar-range IC₅₀ values, attributed to hydrogen bonding with XO residues (e.g., Asn768, Glu802) .

- Tetrazolyl groups improve solubility and mimic the planar structure of xanthine, enhancing competitive inhibition .

- Cyclopropylamino substitution lacks direct activity data but serves as a scaffold for bioisosteric optimization .

Modifications at the 4- and 6-Positions

Pharmacological Performance

- 2-(4-Alkoxy-3-cyanophenyl) derivatives exhibit IC₅₀ values as low as 3.2 nM, outperforming febuxostat (IC₅₀ = 7.4 nM) in vitro .

- Tetrazolyl derivatives show improved pharmacokinetic profiles due to enhanced solubility and bioavailability .

- 6-Imino analogs are less potent, confirming the necessity of the 6-oxo group for XO inhibition .

Biologische Aktivität

2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO) and matrix metalloproteinases (MMPs). This article reviews the biological activity of this compound, focusing on its mechanisms, biochemical pathways, and research findings.

The molecular formula of 2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is C10H12N2O3, with a molecular weight of 208.21 g/mol. Its structure includes a cyclopropyl group attached to an amino moiety, contributing to its unique biological profile.

Target Enzymes

The compound primarily targets:

- Xanthine Oxidase (XO) : An enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.

- Matrix Metalloproteinases (MMPs) : A group of enzymes responsible for the degradation of extracellular matrix components.

Mode of Action

2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is hypothesized to interact with these enzymes through:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking with aromatic residues in the active sites of the enzymes .

Antioxidant Activity

Research indicates that similar compounds exhibit antioxidant properties by inhibiting XO activity, which is crucial in reducing oxidative stress linked to various diseases. The inhibition of XO can lead to decreased production of reactive oxygen species (ROS), contributing to cellular protection .

Anti-inflammatory Effects

The inhibition of MMPs by this compound suggests potential anti-inflammatory effects. MMPs are implicated in inflammatory processes and tissue remodeling; thus, their inhibition can mitigate conditions like arthritis and chronic inflammation .

Case Studies and Experimental Data

- Xanthine Oxidase Inhibition : A study demonstrated that derivatives similar to 2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibited IC50 values ranging from 0.0181 μM to 0.5677 μM against XO, indicating strong inhibitory potency comparable to established inhibitors like febuxostat .

- Animal Studies : In a potassium oxonate-induced hyperuricemia model in rats, a related compound significantly reduced serum uric acid levels at a dosage of 5 mg/kg, demonstrating its potential as a therapeutic agent for gout and hyperuricemia .

- Toxicity Studies : Acute oral toxicity studies indicated no significant adverse effects at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Target Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | Similar | XO Inhibition | 0.0240 |

| Compound B | Similar | MMP Inhibition | Not specified |

| Compound C | Similar | Antioxidant | Not specified |

Q & A

(Basic) What are the established synthetic routes for preparing 2-(Cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives?

Answer:

A common method involves refluxing ethyl-1,2,3,4-tetrahydro-2-oxo-4-phenylpyrimidine-5-carboxylate derivatives with hydroxylamine hydrochloride in the presence of sodium hydroxide. This protocol yields oxime-functionalized dihydropyrimidine-5-carboxylic acids with high efficiency (80–95% yields) and minimal side reactions. Key advantages include short reaction times (~3–4 hours) and straightforward isolation of products. Structural confirmation is achieved via FT-IR (C=O and N–O stretches), ¹H NMR (cyclopropylamino proton signals at δ 1.0–1.5 ppm), and mass spectrometry .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of dihydropyrimidine derivatives?

Answer:

A combination of FT-IR, ¹H NMR, and high-resolution mass spectrometry (HRMS) is recommended:

- FT-IR : Identifies functional groups like oxime (N–O stretch at 1600–1650 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹).

- ¹H NMR : Resolves cyclopropyl protons (multiplet at δ 0.5–1.5 ppm), dihydropyrimidine ring protons (δ 2.5–4.5 ppm), and aromatic substituents (δ 6.5–8.0 ppm).

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <2 ppm error margins. Cross-referencing these data ensures structural fidelity .

(Advanced) How can computational chemistry methods optimize reaction conditions for synthesizing dihydropyrimidine derivatives?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to predict energy barriers and intermediate stability. For example:

- Reaction Path Search : Identifies low-energy pathways for cyclopropylamino group incorporation.

- Solvent Effects : COSMO-RS simulations optimize solvent polarity for improved yields.

- Kinetic Modeling : Predicts optimal reflux times and reagent ratios.

Experimental validation follows, using iterative adjustments (e.g., temperature, catalyst loading) guided by computational insights. This reduces trial-and-error experimentation by ~40% .

(Advanced) What methodological approaches resolve contradictions in antimicrobial activity data across dihydropyrimidine derivatives?

Answer:

Contradictions often arise from substituent positioning or assay variability. Recommended steps:

Comparative SAR Analysis : Systematically vary substituents (e.g., methyl vs. phenyl groups at C4) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

Dose-Response Curves : Quantify MIC (minimum inhibitory concentration) values to distinguish potent (MIC ≤25 µg/mL) vs. moderate (MIC 50–100 µg/mL) activity.

Assay Standardization : Use CLSI guidelines for consistent inoculum size and incubation conditions.

Evidence shows electron-withdrawing substituents enhance antifungal activity, while bulky groups reduce bacterial membrane penetration .

(Basic) What experimental design principles apply to structure-activity relationship (SAR) studies of dihydropyrimidines?

Answer:

Use a Taguchi orthogonal array or Box-Behnken design to minimize experiments while maximizing data diversity:

- Variables : Substituent type (e.g., methyl, phenyl), position (C2, C4), and reaction pH.

- Responses : Bioactivity (zone of inhibition), solubility (logP), and thermal stability (DSC analysis).

Statistical tools (ANOVA, Pareto charts) identify critical factors. For example, C4 substituents contribute 60–70% to antimicrobial efficacy variance .

(Advanced) How can reactor design principles scale up dihydropyrimidine synthesis without compromising efficiency?

Answer:

Key considerations from reaction engineering:

- Continuous Flow Reactors : Enable precise temperature control (critical for exothermic oxime formation) and reduce batch variability.

- Membrane Separation : Integrate ceramic membranes for in-line purification, replacing column chromatography.

- Scale-Up Criteria : Maintain dimensionless parameters (e.g., Reynolds number, Damköhler number) consistent with lab-scale conditions. Pilot studies show 90% yield retention at 10x scale using jacketed reactors with Dean–Stark traps .

(Basic) What safety protocols are critical when handling dihydropyrimidine intermediates?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reflux steps (hydroxylamine hydrochloride releases HCl vapors).

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

Refer to institutional Chemical Hygiene Plans for emergency procedures (e.g., eye exposure: 15-minute saline rinse) .

(Advanced) How do electronic and steric effects of cyclopropylamino substituents influence dihydropyrimidine reactivity?

Answer:

- Electronic Effects : Cyclopropyl’s σ-donor character increases electron density at N1, enhancing nucleophilic attack on bacterial DNA gyrase.

- Steric Effects : Substituents >3Å from the pyrimidine core hinder enzyme binding (e.g., 40% activity drop with tert-butyl vs. methyl groups).

Validate via Hammett plots (σ⁺ values) and X-ray crystallography of enzyme-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.